4-((2-Fluorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((2-Fluorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a triazole ring substituted with fluorobenzylidene and fluorophenyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Fluorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the imine or triazole ring, leading to the formation of amines or dihydrotriazoles.
Substitution: The fluorine atoms on the benzylidene and phenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it valuable in the development of new materials or catalysts.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets, such as enzymes or receptors, may make it a candidate for the treatment of various diseases.
Industry
Industrially, the compound could be used in the development of new agrochemicals, dyes, or polymers. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 4-((2-Fluorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with receptors. The fluorine atoms may enhance binding affinity and selectivity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the fluorobenzylidene group, potentially resulting in different biological activity.
4-((2-Chlorobenzylidene)amino)-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and biological properties.
4-((2-Methylbenzylidene)amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: Contains methyl groups instead of fluorine, leading to different steric and electronic effects.
Uniqueness
The presence of fluorine atoms in 4-((2-Fluorobenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics distinguish it from other similar compounds and make it a valuable subject for further research.
Properties
CAS No. |
675845-41-7 |
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Molecular Formula |
C15H10F2N4S |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-(2-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10F2N4S/c16-12-7-3-1-5-10(12)9-18-21-14(19-20-15(21)22)11-6-2-4-8-13(11)17/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
QFJCBIHIKWFPJG-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)F |
Origin of Product |
United States |
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